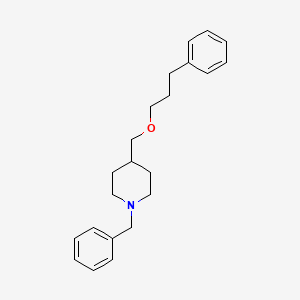
4,4'-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) is a chemical compound known for its unique structure and properties It is a bisphenol derivative with a trisulfane linkage, which contributes to its distinct chemical behavior
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) typically involves the reaction of 2-tert-butylphenol with sulfur-containing reagents. One common method is the reaction of 2-tert-butylphenol with sulfur dichloride (SCl2) in the presence of a base, such as pyridine, to form the trisulfane linkage. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol).
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The trisulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the trisulfane linkage, leading to the formation of thiols or disulfides.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Nitro derivatives, halogenated phenols
Aplicaciones Científicas De Investigación
4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) has several scientific research applications:
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.
Mecanismo De Acción
The mechanism of action of 4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) primarily involves its antioxidant properties. The trisulfane linkage can interact with free radicals, neutralizing them and preventing oxidative damage. This compound can also chelate metal ions, reducing their catalytic activity in oxidative processes. The phenolic groups contribute to its ability to donate hydrogen atoms, further enhancing its antioxidant capacity.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(2,6-di-tert-butylphenol): Known for its antioxidant properties and used in similar applications.
Bisphenol A (BPA): Widely used in the production of plastics and resins.
2,4-Di-tert-butylphenol: Another phenolic compound with antioxidant properties.
Uniqueness
4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) is unique due to its trisulfane linkage, which imparts distinct chemical reactivity and stability. This linkage allows it to undergo specific oxidation and reduction reactions that are not typical for other bisphenol derivatives. Additionally, its ability to chelate metal ions and scavenge free radicals makes it a valuable compound in various applications.
Propiedades
| 141406-98-6 | |
Fórmula molecular |
C20H26O2S3 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
2-tert-butyl-4-[(3-tert-butyl-4-hydroxyphenyl)trisulfanyl]phenol |
InChI |
InChI=1S/C20H26O2S3/c1-19(2,3)15-11-13(7-9-17(15)21)23-25-24-14-8-10-18(22)16(12-14)20(4,5)6/h7-12,21-22H,1-6H3 |
Clave InChI |
ZFAMZEAWCZRGJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)SSSC2=CC(=C(C=C2)O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)




